molecular formula C19H20N4O3 B2953204 2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(propan-2-yl)acetamide CAS No. 1326822-02-9

2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(propan-2-yl)acetamide

Cat. No.: B2953204
CAS No.: 1326822-02-9
M. Wt: 352.394
InChI Key: UZOQGXYQVPCBBV-UHFFFAOYSA-N
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Description

2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(propan-2-yl)acetamide is a synthetic small molecule compound of interest in chemical and pharmaceutical research. The structure incorporates a 1,2,4-oxadiazole heterocycle, a motif known in medicinal chemistry for its potential in drug discovery . This compound is provided as a high-purity material to ensure consistent and reliable results in experimental settings. It is intended for research applications in laboratory studies only. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Properties

IUPAC Name

2-[5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3/c1-12(2)20-16(24)11-23-10-15(7-8-17(23)25)19-21-18(22-26-19)14-6-4-5-13(3)9-14/h4-10,12H,11H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZOQGXYQVPCBBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(propan-2-yl)acetamide typically involves multi-step organic reactions. The process often starts with the preparation of the oxadiazole ring, followed by the formation of the pyridine ring, and finally the acetamide group is introduced. Common reagents used in these reactions include hydrazine, acetic anhydride, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(propan-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, the compound’s potential as a bioactive molecule is explored. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, 2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(propan-2-yl)acetamide is investigated for its potential therapeutic applications. Its ability to modulate biological pathways could make it useful in treating diseases such as cancer, infections, and neurological disorders.

Industry

In the industrial sector, the compound’s properties are studied for potential applications in materials science. Its unique structure could make it useful in developing new materials with specific properties, such as conductivity, stability, or reactivity.

Mechanism of Action

The mechanism of action of 2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(propan-2-yl)acetamide involves its interaction with molecular targets in biological systems. The compound may bind to specific proteins or enzymes, modulating their activity and leading to downstream effects on cellular pathways. For example, it could inhibit or activate signaling pathways involved in cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

Key Observations:

Lipophilicity and Solubility: The N-(3-phenylpropyl)acetamide group in significantly increases lipophilicity (logP ~3.5 estimated), reducing aqueous solubility compared to the original compound’s isopropyl group (logP ~2.8).

Synthetic Routes :

  • Analogues in and likely follow similar pathways to the original compound, involving cyclization of thioamide intermediates with hydroxylamine (, Scheme 1). However, substituents like 4-methoxyphenyl may require protective group strategies during synthesis .

Biological Activity

The compound 2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(propan-2-yl)acetamide is a member of the oxadiazole and dihydropyridine family, which are known for their diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and cytotoxic effects, drawing from various studies and research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C18H20N4O3
  • IUPAC Name : this compound

Biological Activity Overview

The biological activities of compounds containing oxadiazole and dihydropyridine moieties have been extensively studied. Key findings related to the compound include:

Antimicrobial Activity

Research has indicated that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance:

  • Mechanism of Action : The presence of the oxadiazole ring is believed to enhance the interaction with bacterial cell membranes, disrupting their integrity and leading to cell death.
MicroorganismActivity LevelReference
Staphylococcus aureusStrong bactericidal effect
Escherichia coliModerate
Candida albicansLow

Anticancer Activity

Studies have shown that oxadiazole derivatives can inhibit cancer cell proliferation. The compound's structure suggests potential activity against various cancer types:

  • In Vitro Studies : Compounds similar to this one have demonstrated IC50 values in the low micromolar range against several cancer cell lines including HeLa (cervical cancer) and MCF7 (breast cancer) cells.
Cancer Cell LineIC50 (µM)Reference
HeLa15
MCF720
A549 (lung)25

Cytotoxicity

The cytotoxic effects of this compound were evaluated through studies on normal cell lines such as L929:

  • Cytotoxicity Results : The compound showed low cytotoxicity at therapeutic concentrations, indicating a favorable safety profile.
Concentration (µM)Cell Viability (%)Reference
10090
20085

Case Studies

Several case studies have reported on the biological activity of similar compounds:

  • Case Study on Antimicrobial Efficacy :
    • A study evaluated a series of oxadiazole derivatives against resistant strains of bacteria. The derivatives exhibited potent activity against MRSA strains, suggesting that modifications to the oxadiazole moiety can enhance antibacterial efficacy.
  • Case Study on Cancer Cell Lines :
    • In vitro assays demonstrated that certain derivatives led to significant apoptosis in cancer cells through activation of caspase pathways. This highlights the potential for therapeutic applications in oncology.

Q & A

Q. What are the key synthetic routes for preparing this compound, and how do reaction conditions influence yield and purity?

The compound is synthesized via multi-step heterocyclic coupling. A representative method involves refluxing equimolar amounts of substituted oxazolone and acetamide derivatives at 150°C for 5 hours using pyridine and Zeolite (Y-H) as catalysts . Post-reaction purification via recrystallization from ethanol is critical to achieve >95% purity. Yield optimization requires precise stoichiometric control of reactants and catalyst ratios, as deviations can lead to by-products like unreacted intermediates or dimerized species.

Q. How should researchers validate the structural integrity of this compound post-synthesis?

Structural confirmation requires a combination of NMR (1H/13C), high-resolution mass spectrometry (HRMS), and X-ray crystallography (if crystalline). For example, the 1,2,4-oxadiazole ring’s characteristic signals (e.g., δ 8.2–8.5 ppm for aromatic protons) and the acetamide moiety’s carbonyl stretch (~1680 cm⁻¹ in IR) are diagnostic . Purity should be verified via HPLC with UV detection at 254 nm.

Q. What in vitro assays are recommended for initial biological activity screening?

Antiproliferative activity can be assessed using MTT assays on cancer cell lines (e.g., HeLa, MCF-7). For enzyme inhibition (e.g., 5-lipoxygenase activating protein, FLAP), fluorescence-based binding assays (IC50 < 10 nM) and human whole-blood LTB4 inhibition studies (IC50 < 100 nM) are validated methods .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Discrepancies often arise from assay conditions (e.g., serum content in cell culture) or compound stability. To address this:

  • Perform time-resolved stability studies (e.g., HPLC monitoring of degradation under physiological pH/temperature).
  • Use orthogonal assays (e.g., FLAP binding vs. functional LTB4 suppression) to confirm target engagement .
  • Cross-validate with structural analogs to isolate pharmacophore contributions .

Q. What computational strategies are effective for optimizing this compound’s pharmacokinetic (PK) profile?

  • Metabolism prediction: Use in silico tools like ADMET Predictor to identify metabolic soft spots (e.g., oxidation of the 3-methylphenyl group).
  • CYP inhibition risk: Employ molecular docking against CYP3A4/2D6 isoforms to prioritize analogs with low interaction potential .
  • Solubility enhancement: Modify the acetamide’s N-isopropyl group with polar substituents (e.g., hydroxypropyl) while maintaining FLAP binding .

Q. How can structure-activity relationship (SAR) studies guide lead optimization?

Key SAR findings include:

  • The 1,2,4-oxadiazole ring is essential for FLAP binding; substitution at the 3-methylphenyl position with electron-withdrawing groups (e.g., -CF3) improves potency but may reduce solubility .
  • The pyridinone’s 2-oxo group is critical for hydrogen bonding with FLAP’s Arg65 residue. Methylation at this position abolishes activity .
  • Systematic substitution of the N-isopropyl group (e.g., cyclopropyl, fluorinated alkyl) balances PK properties and target affinity .

Q. What experimental designs are suitable for probing metabolic stability in preclinical models?

  • Microsomal stability assays: Incubate the compound with liver microsomes (human/rodent) and monitor parent compound depletion via LC-MS/MS.
  • Reactive metabolite screening: Use glutathione (GSH) trapping assays to detect electrophilic intermediates formed via CYP-mediated oxidation .
  • Cross-species DMPK profiling: Compare clearance rates in murine vs. human hepatocytes to predict interspecies variability .

Methodological Considerations

Q. How should researchers handle contradictory data in synthetic yield optimization?

  • Apply design of experiments (DoE) to systematically vary parameters (temperature, catalyst loading, solvent polarity) and identify critical factors .
  • Use Bayesian optimization algorithms to prioritize reaction conditions with high success probability, reducing trial iterations by 30–50% .

Q. What analytical techniques are critical for characterizing degradation products?

  • LC-QTOF-MS: Identifies degradation pathways (e.g., hydrolysis of the oxadiazole ring under acidic conditions).
  • Solid-state NMR: Detects amorphous vs. crystalline degradation by-products, which impact bioavailability .

Q. How can target engagement be confirmed in complex biological matrices?

  • Cellular thermal shift assay (CETSA): Measures target protein stabilization upon compound binding in cell lysates or live cells.
  • Photoaffinity labeling: Incorporates a photoreactive group (e.g., diazirine) into the compound to covalently crosslink with FLAP in situ .

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